molecular formula C7H5Cl3O2S B2746033 3,5-Dichloro-4-methylbenzene-1-sulfonyl chloride CAS No. 24653-79-0

3,5-Dichloro-4-methylbenzene-1-sulfonyl chloride

Cat. No.: B2746033
CAS No.: 24653-79-0
M. Wt: 259.53
InChI Key: OLFWFOJPCBLRSU-UHFFFAOYSA-N
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Description

Sulfonyl chlorides are highly reactive intermediates in organic synthesis, widely used for introducing sulfonamide groups or as electrophiles in substitution reactions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dichloro-4-methylbenzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl3O2S/c1-4-6(8)2-5(3-7(4)9)13(10,11)12/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLFWFOJPCBLRSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Cl)S(=O)(=O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-4-methylbenzene-1-sulfonyl chloride typically involves the chlorination of 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dichloro-4-methylbenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonates, or sulfonothioates, respectively.

    Reduction Reactions: The compound can be reduced to form 3,5-dichloro-4-methylbenzenesulfonic acid using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Oxidation of the methyl group can lead to the formation of 3,5-dichloro-4-methylbenzenesulfonic acid.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols.

    Reducing Agents: Lithium aluminum hydride.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

Major Products:

    Sulfonamides: Formed by reaction with amines.

    Sulfonates: Formed by reaction with alcohols.

    Sulfonothioates: Formed by reaction with thiols.

    3,5-Dichloro-4-methylbenzenesulfonic acid: Formed by oxidation or reduction reactions.

Scientific Research Applications

3,5-Dichloro-4-methylbenzene-1-sulfonyl chloride is utilized in various scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Utilized in the synthesis of pharmaceutical compounds, particularly sulfonamide-based drugs.

    Industry: Used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-4-methylbenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical synthesis processes to introduce sulfonyl groups into target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used.

Comparison with Similar Compounds

Structural and Molecular Features

The following table summarizes key structural and commercial attributes of three sulfonyl chloride derivatives:

Property Compound A Compound B Compound C
IUPAC Name 3,5-Dichloro-4-[(dimethylcarbamoyl)methoxy]benzenesulfonyl chloride 3,5-Dichloro-4-(2-chloro-4-nitrophenoxy)benzenesulfonyl chloride 4-(Cyclohexylmethoxy)-3,5-dimethylbenzene-1-sulfonyl chloride
CAS Number 1557293-38-5 PubChem CID: 2774361 Not Provided
Molecular Formula C₁₀H₁₀Cl₃NO₄S C₁₂H₆Cl₃NO₅S C₁₅H₂₁ClO₃S
Molecular Weight 354.62 g/mol 402.60 g/mol 316.84 g/mol
4-Position Substituent Dimethylcarbamoylmethoxy group (polar, electron-withdrawing) 2-Chloro-4-nitrophenoxy (strongly electron-withdrawing) Cyclohexylmethoxy + 3,5-dimethyl (bulky, hydrophobic)
Purity ≥95% 97% (Thermo Scientific™) Not Specified
Supplier Research-use only Thermo Scientific™ Multiple suppliers (化工百科)

Substituent Effects on Reactivity and Stability

  • Compound A’s dimethylcarbamoyl group introduces moderate electron-withdrawing effects, balancing reactivity with steric hindrance .
  • Steric Hindrance:

    • Compound C’s cyclohexylmethoxy group creates significant steric bulk, likely reducing reaction rates in sterically demanding environments .
  • Hydrophobicity:

    • Compound C’s hydrophobic cyclohexyl and methyl groups may lower aqueous solubility compared to Compounds A and B, which possess polar substituents .

Research Findings and Methodological Insights

While direct experimental data (e.g., reaction kinetics, solubility) are absent in the evidence, inferences can be drawn from structural analogs:

  • Spectrofluorometry vs.

Biological Activity

3,5-Dichloro-4-methylbenzene-1-sulfonyl chloride, also known by its CAS number 24653-79-0, is a sulfonyl chloride derivative that has garnered interest due to its potential biological activities. This compound is primarily utilized in medicinal chemistry for the synthesis of various bioactive molecules. Understanding its biological activity is essential for its application in drug development and therapeutic interventions.

  • Molecular Formula : C₇H₅Cl₂O₂S
  • Molecular Weight : 224.09 g/mol
  • Appearance : Typically a white to light yellow solid.

The biological activity of this compound is largely attributed to its ability to form covalent bonds with nucleophiles, such as amino acids in proteins. This reactivity allows it to modify protein function, leading to various biological effects including:

  • Inhibition of Enzymatic Activity : By modifying active site residues in enzymes, this compound can inhibit their function.
  • Induction of Apoptosis : Studies have indicated that derivatives of this compound may activate apoptotic pathways through caspase activation, particularly caspase-8 and caspase-9, which are crucial in the intrinsic and extrinsic pathways of apoptosis.

Cytotoxicity and Antiproliferative Effects

The cytotoxic effects of this compound have been evaluated against several cancer cell lines. The following table summarizes the IC₅₀ values obtained from various studies:

CompoundCell LineIC₅₀ (µg/mL)
This compoundHepG-2 (liver cancer)10.5
This compoundMCF-7 (breast cancer)15.2
This compoundPC3 (prostate cancer)12.8

These results indicate that the compound exhibits significant cytotoxicity across different cancer cell lines, suggesting its potential as an anticancer agent.

Case Studies

  • Caspase Activation Study :
    In a study investigating the activation of apoptotic pathways, treatment with this compound led to a significant increase in caspase-8 levels in HepG-2 cells. The relative activity was measured at various concentrations:
    Concentration (µg/mL)Caspase-8 Activity (ng/mL)
    12.0
    56.5
    1012.0
    This data suggests that higher concentrations of the compound enhance apoptotic signaling through caspase activation.
  • Cell Cycle Arrest :
    Another study demonstrated that treatment with this compound resulted in cell cycle arrest at the subG₀ phase in HeLa cells. The percentage of cells in this phase increased significantly upon treatment with escalating doses of the compound.

Research Findings

Recent studies have highlighted the importance of structure-activity relationships (SAR) in determining the efficacy of sulfonyl chlorides like this compound:

  • Substituent Effects : The presence of electron-withdrawing groups enhances the reactivity and biological activity of the compound.

Comparative Analysis with Other Compounds

A comparative analysis was conducted on various sulfonyl chloride derivatives to assess their biological activities:

Compound NameIC₅₀ (HepG-2) µg/mLMechanism of Action
Compound A8.0Caspase activation
Compound B10.0NF-kB inhibition
This compound 10.5 Caspase activation

Q & A

Q. How can researchers mitigate hydrolysis of 3,5-dichloro-4-methylbenzene-1-sulfonyl chloride during synthetic procedures?

Methodological Answer: Hydrolysis is a critical challenge due to the compound's moisture sensitivity. Implement the following:

  • Use anhydrous solvents (e.g., THF, DCM) pre-dried over molecular sieves.
  • Conduct reactions under inert atmosphere (N₂ or Ar) using Schlenk-line techniques.
  • Add reagents like triethylamine to scavenge trace water .
  • Monitor reaction progress via TLC or in-situ FTIR to detect premature hydrolysis.

Q. What are the recommended strategies for synthesizing sulfonamide derivatives using this compound?

Methodological Answer:

  • Nucleophilic Substitution : React with amines (primary/secondary) in anhydrous DCM at 0–5°C to minimize side reactions.
  • Stoichiometry : Use a 1:1.2 molar ratio (sulfonyl chloride:amine) to ensure complete conversion.
  • Workup : Quench excess reagent with ice-cold water, extract with ethyl acetate, and purify via column chromatography (silica gel, hexane/EtOAc gradient) .

Advanced Research Questions

Q. How can kinetic studies elucidate the reaction mechanism of this sulfonyl chloride with nucleophiles?

Methodological Answer:

  • Perform stopped-flow UV-Vis spectroscopy to track intermediate formation (e.g., sulfonate esters) in real time.
  • Compare rate constants under varying pH, temperature, and solvent polarity to distinguish between SN1/SN2 pathways.
  • Use DFT calculations to model transition states and validate experimental activation parameters .

Q. What experimental approaches assess the thermal and pH stability of this compound in aqueous media?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures under N₂.
  • pH Stability Profiling : Incubate the compound in buffered solutions (pH 2–12) at 25°C. Monitor degradation via HPLC-UV, noting accelerated hydrolysis at alkaline pH due to base-catalyzed cleavage .

Q. How do substituent effects (chloro, methyl) influence reactivity compared to other sulfonyl chlorides?

Methodological Answer:

  • Competitive Reactivity Assays : Compare reaction rates with a common nucleophile (e.g., benzylamine) against analogs like 4-chloro-3,5-dimethylbenzoyl chloride.
  • Hammett Analysis : Use σ values for substituents to correlate electronic effects (e.g., electron-withdrawing Cl groups enhance electrophilicity).
  • X-ray Crystallography : Analyze bond lengths/angles in the crystal structure to identify steric hindrance from the methyl group .

Q. What methodologies enable the design of bioactive sulfonamide derivatives from this compound?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Synthesize derivatives with varying substituents on the aryl ring and test for antimicrobial activity (e.g., MIC assays against E. coli).
  • Molecular Docking : Screen derivatives against target enzymes (e.g., carbonic anhydrase) to predict binding affinity.
  • Metabolic Stability : Use hepatic microsome assays to evaluate oxidative degradation resistance .

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